3,5-Pyrazolidinedione, 4-[3-(2-chlorophenyl)-2-propenylidene]-1-phenyl-(9CI)
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Overview
Description
3,5-Pyrazolidinedione, 4-[3-(2-chlorophenyl)-2-propenylidene]-1-phenyl-(9CI) is a heterocyclic compound with significant interest in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolidinedione core substituted with a 2-chlorophenyl and a phenyl group. The presence of these substituents imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-pyrazolidinedione derivatives typically involves the condensation of 3,5-pyrazolidinedione with various carbonyl compounds. One common method is the Knoevenagel reaction, where 3,5-pyrazolidinedione reacts with an aldehyde or ketone in the presence of a base such as piperidine or pyridine . The reaction conditions often include refluxing in a suitable solvent like ethanol or acetic acid.
Another method involves the cyclization of arylidene malonic acid hydrazide with glacial acetic acid
Industrial Production Methods
Industrial production of 3,5-pyrazolidinedione derivatives may involve large-scale Knoevenagel reactions or other condensation reactions. The choice of method depends on the desired substituents and the specific application of the compound. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3,5-Pyrazolidinedione derivatives undergo various chemical reactions, including:
Oxidation: Epoxidation of the exocyclic double bond using reagents like hydrogen peroxide in an alkaline medium.
Reduction: Reduction of the exocyclic double bond to form the corresponding saturated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in alkaline medium.
Reduction: Catalytic hydrogenation or use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products
The major products formed from these reactions include epoxides, reduced derivatives, and various substituted pyrazolidinediones, depending on the specific reaction and reagents used .
Scientific Research Applications
3,5-Pyrazolidinedione derivatives have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-pyrazolidinedione derivatives involves their interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives act as enzyme inhibitors by binding to the active site and blocking substrate access . The exact pathways and targets depend on the specific structure and substituents of the compound.
Comparison with Similar Compounds
3,5-Pyrazolidinedione derivatives can be compared with other heterocyclic compounds, such as pyrazolones and pyrazolidines. While pyrazolones are known for their anti-inflammatory and analgesic properties, pyrazolidinediones offer additional versatility due to their ability to undergo various chemical modifications . Similar compounds include:
Phenylbutazone: A well-known anti-inflammatory drug.
Sulfinpyrazone: Used as a uricosuric agent in the treatment of gout.
The uniqueness of 3,5-pyrazolidinedione derivatives lies in their diverse chemical reactivity and potential for therapeutic applications.
Properties
IUPAC Name |
4-[3-(2-chlorophenyl)prop-2-enylidene]-1-phenylpyrazolidine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2/c19-16-12-5-4-7-13(16)8-6-11-15-17(22)20-21(18(15)23)14-9-2-1-3-10-14/h1-12H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZJFICTTKPNCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC=CC3=CC=CC=C3Cl)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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